3-Hydroxypent-4-enal
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Overview
Description
3-Hydroxypent-4-enal is an organic compound with the molecular formula C5H8O2 It is a versatile intermediate in organic synthesis, characterized by the presence of both an aldehyde and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonic Ester Synthesis: One common method for synthesizing 3-Hydroxypent-4-enal involves the reaction of malonic ester with acrolein under basic conditions. The reaction proceeds through a Michael addition followed by decarboxylation to yield the desired product.
Hydroformylation: Another method involves the hydroformylation of butadiene followed by oxidation. This method is advantageous for industrial-scale production due to its efficiency and scalability.
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation route due to its high yield and cost-effectiveness. The process involves the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to butadiene, followed by selective oxidation to introduce the hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Hydroxypent-4-enal can undergo oxidation reactions to form 3-oxopent-4-enal. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-hydroxypentanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or other halogenating agents for halide substitution.
Major Products
Oxidation: 3-Oxopent-4-enal
Reduction: 3-Hydroxypentanol
Substitution: 3-Halopent-4-enal (e.g., 3-chloropent-4-enal)
Scientific Research Applications
3-Hydroxypent-4-enal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers and resins, where its reactive functional groups facilitate cross-linking and polymerization processes.
Mechanism of Action
The mechanism of action of 3-Hydroxypent-4-enal involves its reactivity with nucleophiles and electrophiles due to the presence of both an aldehyde and a hydroxyl group. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and substitution reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Pent-4-enal: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
3-Hydroxypent-4-ene nitrile: Contains a nitrile group instead of an aldehyde, leading to different reactivity and applications.
(3Z)-4-Hydroxy-3-penten-2-one: Contains a ketone group, which alters its reactivity compared to 3-Hydroxypent-4-enal.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
144220-33-7 |
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Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-hydroxypent-4-enal |
InChI |
InChI=1S/C5H8O2/c1-2-5(7)3-4-6/h2,4-5,7H,1,3H2 |
InChI Key |
YVCNXMGONDDLBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC=O)O |
Origin of Product |
United States |
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